9-Oxatetracyclo(5.4.0.0(3,10).0(4,8))undeca-5-en-2-one
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Overview
Description
9-Oxatetracyclo(5.4.0.0(3,10).0(4,8))undeca-5-en-2-one is a complex organic compound with the molecular formula C10H10O2 and a molecular weight of 162.185 g/mol It is characterized by its unique tetracyclic structure, which includes multiple fused rings and a ketone functional group
Preparation Methods
The synthesis of 9-Oxatetracyclo(5.4.0.0(3,10).0(4,8))undeca-5-en-2-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the tetracyclic structure . Industrial production methods may vary, but they generally follow similar principles, scaling up the laboratory procedures to accommodate larger quantities.
Chemical Reactions Analysis
9-Oxatetracyclo(5.4.0.0(3,10).0(4,8))undeca-5-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Oxatetracyclo(5.4.0.0(3,10).0(4,8))undeca-5-en-2-one has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of tetracyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Mechanism of Action
The mechanism by which 9-Oxatetracyclo(5.4.0.0(3,10).0(4,8))undeca-5-en-2-one exerts its effects involves interactions with specific molecular targets. The compound’s tetracyclic structure allows it to fit into certain binding sites, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 9-Oxatetracyclo(5.4.0.0(3,10).0(4,8))undeca-5-en-2-one include other tetracyclic structures with different functional groups. For example:
8-Methyl-9-oxatetracyclo(5.4.0.0(3,10).0(4,8))undeca-5-en-2-one: This compound has a similar tetracyclic structure but includes a methyl group, which can alter its chemical properties and reactivity.
(1R,3R,4R,7R,8R,10S)-9-oxatetracyclo(5.4.0.0(3,10).0(4,8))undec-5-en-2-one: This stereoisomer has a different spatial arrangement of atoms, which can affect its interactions with other molecules.
The uniqueness of this compound lies in its specific combination of rings and functional groups, making it a valuable compound for various research applications.
Properties
CAS No. |
65181-92-2 |
---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
9-oxatetracyclo[5.4.0.03,10.04,8]undec-5-en-2-one |
InChI |
InChI=1S/C10H10O2/c11-9-6-3-7-8(9)5-2-1-4(6)10(5)12-7/h1-2,4-8,10H,3H2 |
InChI Key |
NXSDNHMBWHSSKO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C=CC4C3OC1C4C2=O |
Origin of Product |
United States |
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